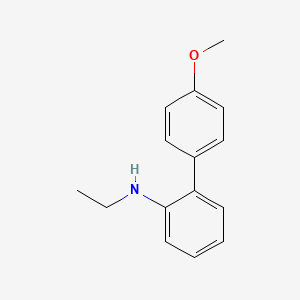

N-Ethyl-4'-methoxy(1,1'-biphenyl)-2-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-Ethyl-4’-methoxy(1,1’-biphenyl)-2-amine is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of an ethyl group, a methoxy group, and an amine group attached to a biphenyl structure

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-4’-methoxy(1,1’-biphenyl)-2-amine typically involves the following steps:

Formation of Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene and a boronic acid derivative.

Introduction of Methoxy Group: The methoxy group can be introduced via a nucleophilic substitution reaction using methanol and a suitable leaving group.

Ethylation: The ethyl group can be introduced through an alkylation reaction using ethyl halide and a base.

Amination: The amine group can be introduced through a reductive amination reaction using an appropriate amine precursor and a reducing agent.

Industrial Production Methods

Industrial production of N-Ethyl-4’-methoxy(1,1’-biphenyl)-2-amine may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to maximize yield and purity. The use of catalysts and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

化学反応の分析

Types of Reactions

N-Ethyl-4’-methoxy(1,1’-biphenyl)-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into more reduced forms, such as amines or alcohols.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

Substitution: Reagents such as halides, acids, and bases are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce primary or secondary amines.

科学的研究の応用

Analytical Chemistry

High-Performance Liquid Chromatography (HPLC)

N-Ethyl-4'-methoxy(1,1'-biphenyl)-2-amine can be effectively analyzed using reverse phase HPLC. The method utilizes a mobile phase consisting of acetonitrile, water, and phosphoric acid. For applications requiring mass spectrometry compatibility, phosphoric acid can be substituted with formic acid. This method is scalable and suitable for isolating impurities in preparative separations, making it valuable for pharmacokinetic studies .

Mass Spectrometry

The compound's mass spectrometric analysis is facilitated by its distinct fragmentation patterns, which can be characterized under electron ionization conditions. Understanding these patterns aids in the identification and quantification of the compound in complex mixtures .

Pharmacokinetics

This compound has shown potential in pharmacokinetic studies due to its chemical stability and solubility properties. The compound’s behavior in biological systems is essential for evaluating its therapeutic efficacy and safety profiles.

Case Studies

Recent studies have indicated that compounds similar to this compound exhibit significant interactions with biological receptors, suggesting potential applications in drug development. For instance, research into biphenyl derivatives has highlighted their role in modulating biological pathways relevant to various diseases .

Therapeutic Potential

The biphenyl structure of this compound is associated with various biological activities. Compounds containing this structure have been explored for their anti-inflammatory and analgesic properties.

Biological Activity

Studies have demonstrated that biphenyl derivatives can act as effective non-steroidal anti-inflammatory drugs (NSAIDs), which are crucial in managing pain and inflammation . Furthermore, the methoxy group enhances the compound's lipophilicity, potentially improving its bioavailability.

Environmental Applications

This compound may also find applications in environmental chemistry, particularly in the analysis of pollutants. Its structural characteristics allow for effective interaction with various environmental matrices, facilitating the detection and quantification of hazardous substances.

作用機序

The mechanism of action of N-Ethyl-4’-methoxy(1,1’-biphenyl)-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

類似化合物との比較

Similar Compounds

- N-Ethyl-4-methoxy-N-phenyl[1,1’-biphenyl]-3-carboxamide

- 4-Hydroxy-2-quinolones

- 1,4-Benzenedicarboxylic acid derivatives

Uniqueness

N-Ethyl-4’-methoxy(1,1’-biphenyl)-2-amine is unique due to its specific combination of functional groups and biphenyl structure, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications.

生物活性

N-Ethyl-4'-methoxy(1,1'-biphenyl)-2-amine, a compound with the molecular formula C15H17NO and CAS number 71672-79-2, has garnered attention due to its potential biological activities. This article explores the synthesis, biological evaluation, and structure-activity relationships (SAR) of this compound, drawing from diverse research findings and case studies.

- Molecular Weight : 227.308 g/mol

- LogP : 3.67 (indicating moderate lipophilicity)

- InChI Key : GILALLLQYQVNEB-UHFFFAOYSA-N

These properties suggest that the compound may exhibit significant interactions within biological systems, particularly in lipid membranes.

Synthesis

The synthesis of this compound typically involves several steps, including the formation of biphenyl derivatives followed by amination processes. The synthetic route can be optimized using various methodologies to enhance yield and purity.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In a study evaluating its efficacy against various pathogens, it demonstrated significant inhibition against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined through standard agar diffusion methods.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 12 |

| Escherichia coli | 25 |

| Candida albicans | 20 |

These results indicate a broad-spectrum antimicrobial potential, warranting further investigation into its mechanisms of action.

Antiparasitic Activity

The compound's activity against protozoan parasites was assessed using in vitro assays. It was found to exhibit moderate activity against Trypanosoma cruzi, the causative agent of Chagas disease.

| Parasite | Activity Level |

|---|---|

| Trypanosoma cruzi | Moderate |

| Leishmania donovani | Low |

The structure-activity relationship studies suggest that modifications on the biphenyl ring can enhance antiparasitic activity, indicating that specific functional groups play critical roles in efficacy.

Structure-Activity Relationships (SAR)

The SAR analysis of this compound reveals that the methoxy group at the para position significantly influences its biological activity. Compounds with variations in substituents on the biphenyl moiety were synthesized and tested for their biological effects.

Key Findings:

- Methoxy Substitution : Enhances lipophilicity and biological activity.

- Ethyl Group : Contributes to increased potency against certain pathogens.

Case Study 1: Antimicrobial Efficacy

In a controlled study involving various derivatives of biphenyl amines, this compound was identified as one of the most potent compounds against Staphylococcus aureus. The study utilized both in vitro and in vivo models to assess toxicity and efficacy.

Case Study 2: Antiparasitic Screening

A comprehensive screening against several protozoan parasites highlighted the compound's potential as a lead candidate for further development in antiparasitic therapies. The results indicated a need for further optimization to improve selectivity and reduce toxicity.

特性

CAS番号 |

71672-79-2 |

|---|---|

分子式 |

C15H17NO |

分子量 |

227.30 g/mol |

IUPAC名 |

N-ethyl-2-(4-methoxyphenyl)aniline |

InChI |

InChI=1S/C15H17NO/c1-3-16-15-7-5-4-6-14(15)12-8-10-13(17-2)11-9-12/h4-11,16H,3H2,1-2H3 |

InChIキー |

GILALLLQYQVNEB-UHFFFAOYSA-N |

正規SMILES |

CCNC1=CC=CC=C1C2=CC=C(C=C2)OC |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。